molecular formula C17H26N2O B247863 1-(1-Ethylpropyl)-4-(phenylacetyl)piperazine

1-(1-Ethylpropyl)-4-(phenylacetyl)piperazine

カタログ番号 B247863
分子量: 274.4 g/mol
InChIキー: GMHYYYROZGPHHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Ethylpropyl)-4-(phenylacetyl)piperazine, commonly known as EPPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1950s and has since been used in scientific research for its unique pharmacological properties. EPPP has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety.

作用機序

EPPP acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
EPPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been found to have anxiolytic and antidepressant effects, which may make it useful in the treatment of anxiety and depression.

実験室実験の利点と制限

EPPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, EPPP has some limitations as well. It is not very selective for dopamine reuptake inhibition, which means that it may have off-target effects. Additionally, EPPP is not very water-soluble, which can make it difficult to administer in certain experiments.

将来の方向性

There are a number of future directions for research on EPPP. One potential area of research is in the development of more selective dopamine reuptake inhibitors that have fewer off-target effects. Another potential area of research is in the development of more water-soluble forms of EPPP that can be more easily administered in experiments. Finally, EPPP may have potential applications in the treatment of other neurological disorders, such as depression and anxiety, which could be explored in future research.

合成法

The synthesis of EPPP involves the reaction of phenylacetyl chloride with 1-ethylpropylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure EPPP.

科学的研究の応用

EPPP has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. EPPP has been found to increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.

特性

製品名

1-(1-Ethylpropyl)-4-(phenylacetyl)piperazine

分子式

C17H26N2O

分子量

274.4 g/mol

IUPAC名

1-(4-pentan-3-ylpiperazin-1-yl)-2-phenylethanone

InChI

InChI=1S/C17H26N2O/c1-3-16(4-2)18-10-12-19(13-11-18)17(20)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3

InChIキー

GMHYYYROZGPHHH-UHFFFAOYSA-N

SMILES

CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2

正規SMILES

CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。